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molecular formula C13H14BrNO3 B8128549 Tert-butyl 2-(2-bromo-4-cyanophenoxy)acetate

Tert-butyl 2-(2-bromo-4-cyanophenoxy)acetate

Cat. No. B8128549
M. Wt: 312.16 g/mol
InChI Key: AZBVEQDEZCWHMU-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

A solution of 3-bromo-4-hydroxybenzonitrile (Lancaster; 3.00 g; 15.2 mmol) in acetone (30 mL) was treated with potassium carbonate (2.30 g; 16.7 mmol), stirred for 10 minutes then treated with tert-butyl bromoacetate (2.24 mL; 15.2 mmol). The reaction mixture was stirred at 65° C. for 18 hours, then the mixture was filtered, the solid was washed with acetone and the filtrate was concentrated to dryness under vacuum to give the title compound as a yellow sticky solid (4.75 g, quant).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.24 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[C:5]#[N:6].C(=O)([O-])[O-].[K+].[K+].Br[CH2:18][C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20]>CC(C)=O>[C:22]([O:21][C:19](=[O:20])[CH2:18][O:10][C:9]1[CH:8]=[CH:7][C:4]([C:5]#[N:6])=[CH:3][C:2]=1[Br:1])([CH3:25])([CH3:24])[CH3:23] |f:1.2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=C(C#N)C=CC1O
Name
Quantity
2.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
2.24 mL
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 65° C. for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the solid was washed with acetone
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)(C)OC(COC1=C(C=C(C=C1)C#N)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.75 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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